(S)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
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Overview
Description
®-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone is a compound known for its role as a dual orexin receptor antagonist. It is primarily used in the treatment of insomnia by promoting sleep through the inhibition of orexin receptors, which are involved in wakefulness and arousal .
Preparation Methods
The synthesis of ®-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of orexin receptor antagonists.
Biology: It helps in understanding the role of orexin receptors in sleep-wake regulation.
Medicine: It is used in the development of treatments for insomnia and other sleep disorders.
Industry: It is involved in the production of pharmaceuticals targeting sleep disorders
Mechanism of Action
The compound exerts its effects by selectively binding to and inhibiting orexin receptors (OX1R and OX2R). Orexin receptors are involved in the regulation of wakefulness and arousal. By blocking these receptors, the compound promotes sleep and reduces wakefulness . The molecular targets include the orexin receptors located in the hypothalamus, which play a crucial role in maintaining the sleep-wake cycle .
Comparison with Similar Compounds
Similar compounds include other dual orexin receptor antagonists such as:
Almorexant: Another dual orexin receptor antagonist with similar sleep-promoting effects.
Lemborexant: Known for its efficacy in treating insomnia with a different pharmacokinetic profile.
Daridorexant: A newer orexin receptor antagonist with a balanced sleep architecture
Properties
IUPAC Name |
(4-benzyl-7-methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-18-8-9-22(28-24-11-12-25-28)21(16-18)23(29)27-15-14-26(13-10-19(27)2)17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWURUAZLCYLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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